molecular formula C34H33N3O5S B12730941 1-((4-((6'-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine CAS No. 85223-18-3

1-((4-((6'-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine

Cat. No.: B12730941
CAS No.: 85223-18-3
M. Wt: 595.7 g/mol
InChI Key: GRXCVVJOYQIUTP-UHFFFAOYSA-N
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Description

1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is a complex organic compound with a unique structure that combines several functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a spiro linkage, which is a rare and interesting feature in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the spiro compound, followed by the introduction of the diethylamino group and the sulphonyl group. The final step involves the attachment of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry

In chemistry, 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is used in various assays and experiments to study cellular processes and molecular interactions. Its ability to fluoresce under certain conditions makes it useful in imaging and diagnostic applications.

Medicine

In medicine, 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is investigated for its potential therapeutic properties. It may be used in drug development and as a tool for studying disease mechanisms.

Industry

In industry, this compound is used in the production of dyes, pigments, and other materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6’-(Diethylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl b-D-galactopyranoside
  • 6’-(Diethylamino)-1’,3’-dimethyl-3H-spiro(isobenzofuran-1,9’-xanthen)-3-one

Uniqueness

1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is unique due to its combination of functional groups and its spiro linkage. This structure imparts specific properties that make it valuable in various applications, distinguishing it from similar compounds.

Properties

CAS No.

85223-18-3

Molecular Formula

C34H33N3O5S

Molecular Weight

595.7 g/mol

IUPAC Name

6'-(diethylamino)-2'-(4-pyrrolidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C34H33N3O5S/c1-3-36(4-2)25-14-17-29-32(22-25)41-31-18-13-24(21-30(31)34(29)28-10-6-5-9-27(28)33(38)42-34)35-23-11-15-26(16-12-23)43(39,40)37-19-7-8-20-37/h5-6,9-18,21-22,35H,3-4,7-8,19-20H2,1-2H3

InChI Key

GRXCVVJOYQIUTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCC7

Origin of Product

United States

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